Product packaging for Tetraoctylammonium hydroxide(Cat. No.:CAS No. 17756-58-0)

Tetraoctylammonium hydroxide

Cat. No.: B092435
CAS No.: 17756-58-0
M. Wt: 483.9 g/mol
InChI Key: DCFYRBLFVWYBIJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quaternary Ammonium (B1175870) Hydroxides in Modern Chemistry

Quaternary ammonium compounds (QACs) are a broad class of chemicals that have found extensive use across various scientific and industrial domains. nih.govnih.gov Their applications range from disinfectants and surfactants to fabric softeners and antistatic agents. wikipedia.org In the realm of chemical research, quaternary ammonium hydroxides, a subset of QACs, are particularly significant. tcichemicals.com They function as strong bases and are often more soluble in organic solvents compared to traditional inorganic bases like sodium hydroxide (B78521) or potassium hydroxide. smolecule.comwikipedia.orgcymitquimica.com This property makes them invaluable reagents in organic synthesis. smolecule.com

One of the most prominent roles of quaternary ammonium hydroxides is as phase transfer catalysts (PTCs). tcichemicals.compubcompare.ai PTCs facilitate reactions between reactants that are in different, immiscible phases (for example, an aqueous phase and an organic phase). smolecule.com By transporting one of the reactants to the other phase, they significantly increase reaction rates and yields. This catalytic action is crucial in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Furthermore, their utility extends to serving as ion-pair reagents and as catalysts in polymerization reactions. tcichemicals.com

Academic Trajectory of Tetraoctylammonium Hydroxide within Quaternary Ammonium Compounds

This compound (TOAOH) is a specific quaternary ammonium hydroxide characterized by a central nitrogen atom bonded to four octyl groups and a hydroxide anion. This structure, with its long alkyl chains, imparts strong lipophilicity, making it highly soluble in organic solvents such as toluene (B28343) and THF, but poorly soluble in water.

The academic and research interest in TOAOH stems from its effectiveness as a strong base and a phase transfer catalyst. smolecule.com Its lipophilic nature allows it to efficiently facilitate reactions between reactants in different phases. Research has demonstrated its use in promoting nucleophilic substitutions and eliminations, as well as in enhancing the extraction of metal ions from aqueous solutions into organic phases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H69NO B092435 Tetraoctylammonium hydroxide CAS No. 17756-58-0

Properties

IUPAC Name

tetraoctylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFYRBLFVWYBIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H69NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451110
Record name Tetraoctylammonium hydroxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17756-58-0
Record name Tetraoctylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17756-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraoctylammonium hydroxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Catalytic Applications of Tetraoctylammonium Hydroxide in Advanced Organic Synthesis

Phase Transfer Catalysis Mediated by Tetraoctylammonium Hydroxide (B78521)

Tetraoctylammonium hydroxide (TOAH) has emerged as a significant catalyst in advanced organic synthesis, primarily through its role in phase transfer catalysis (PTC). In PTC, a catalyst, often a quaternary ammonium (B1175870) salt like TOAH, facilitates the migration of a reactant from one phase into another where the reaction occurs. This technique is particularly valuable for reactions involving immiscible aqueous and organic phases, allowing for the use of inexpensive and environmentally benign reagents like aqueous sodium hydroxide as a base for reactions in organic solvents.

Mechanistic Investigations of Hydroxide Ion Initiated Phase Transfer Catalysis

Hydroxide-initiated PTC reactions are a cornerstone of modern synthetic chemistry, enabling a wide range of transformations such as alkylations, condensations, and eliminations under mild conditions. The mechanism by which the tetraalkylammonium catalyst facilitates the transfer and reaction of the hydroxide ion has been a subject of detailed investigation, with two primary models dominating the discussion: the Starks' extraction mechanism and the Makosza's interfacial mechanism. phasetransfercatalysis.comthieme-connect.comnih.gov The operative mechanism often depends on the specific reaction conditions, the nature of the substrate, and the structure of the catalyst itself. nih.govnih.gov

The extraction mechanism, first proposed by Charles Starks, posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide anion (OH⁻) in the aqueous phase. phasetransfercatalysis.comnih.govhuji.ac.il This ion pair, [Q⁺OH⁻], is sufficiently lipophilic to be extracted into the bulk organic phase. thieme-connect.comhuji.ac.il Once in the organic medium, the relatively "naked" and highly reactive hydroxide ion can act as a potent base, for instance, by deprotonating a weakly acidic organic substrate (RH) to generate a carbanion (R⁻). The newly formed organic anion [Q⁺R⁻] then reacts with an electrophile. phasetransfercatalysis.comnih.gov

The efficacy of this mechanism is highly dependent on the ability of the Q⁺ cation to extract the hydroxide ion. Early studies suggested that the extraction of the highly hydrophilic hydroxide ion into a nonpolar organic phase was unfavorable. huji.ac.il However, subsequent research demonstrated that with sufficiently lipophilic quaternary ammonium salts, such as tetraoctylammonium bromide, the extraction of hydroxide ions into solvents like toluene (B28343) does occur and increases with the size and lipophilicity of the cation. epa.gov In the isomerization of allylbenzene, a reaction consistent with the extraction mechanism, the catalytic activity was shown to increase with the size of the tetraalkylammonium cation, with tetraoctylammonium being a highly effective catalyst. epa.gov This supports the viability of the Starks' mechanism in systems employing the highly lipophilic tetraoctylammonium cation.

An alternative model, proposed by Mieczysław Mąkosza, suggests that the initial deprotonation of the organic substrate does not occur in the bulk organic phase but at the interface between the aqueous and organic layers. phasetransfercatalysis.comthieme-connect.comnih.gov In this interfacial mechanism, the hydroxide ions in the aqueous phase deprotonate the substrate molecules located at the interface. The resulting organic anion is then paired with the quaternary ammonium cation, which pulls the anion from the interface into the organic phase for subsequent reaction. phasetransfercatalysis.comnih.govnih.gov

This mechanism is often invoked for reactions involving carbon acids with pKa values in the range of 18 to 25. nih.govnih.gov It is also characterized by a different structure-activity relationship for the catalyst compared to the extraction mechanism. Reactions proceeding via the interfacial mechanism often show maximum reactivity with less lipophilic, more interface-active catalysts. epa.gov While the high lipophilicity of the tetraoctylammonium cation makes it an excellent candidate for the extraction mechanism, its role in interfacial processes is also crucial. The cation's function is to efficiently bind the anion generated at the interface and transport it into the organic phase, a process for which its amphiphilic nature is well-suited. phasetransfercatalysis.com

The structure of the quaternary ammonium cation, particularly its size and hydrophobicity, is a critical determinant of catalytic efficiency in PTC systems. The hydrophobicity of tetraalkylammonium (TAA⁺) cations can be systematically tuned by altering the length of the alkyl chains. acs.org

Research has consistently shown that for many hydroxide-initiated reactions, increasing the lipophilicity of the catalyst enhances the reaction rate. A detailed study on the alkylation of phenol (B47542) under PTC conditions examined a series of symmetric tetraalkylammonium cations, from tetramethylammonium (B1211777) (Me₄N⁺) to tetraoctylammonium (n-Oct₄N⁺). While the intrinsic reactivity of the corresponding phenoxide salts in a homogenous solution varied only by a factor of 6.8, the catalytic activity under PTC conditions showed a dramatic 663-fold increase across the series. rsc.org This significant rate enhancement was primarily attributed to the increased concentration of the active tetraalkylammonium phenoxide species in the organic phase, a direct consequence of the cation's greater lipophilicity. rsc.org

Similarly, in the isomerization of allylbenzene, the reaction rate was found to increase with the growing size of the tetraalkylammonium cation, with tetraoctylammonium demonstrating high activity. epa.gov This trend underscores the importance of the cation's ability to partition effectively into the organic phase, either as a hydroxide ion pair (Starks' mechanism) or to shuttle the organic anion from the interface (Makosza's mechanism). The large octyl chains of the tetraoctylammonium cation provide a significant hydrophobic exterior, which effectively shields the positive charge of the central nitrogen atom, thereby promoting its solubility and function within the nonpolar organic reaction medium. researchgate.net

This compound as a Lipophilic Base in Multiphase Systems

Beyond its role as a transfer agent, this compound itself functions as a strong, lipophilic base within the organic phase of multiphase systems. acs.org This dual functionality is a key advantage of using TOAH. Unlike inorganic bases such as NaOH or KOH, which are insoluble in most organic solvents, TOAH provides a source of hydroxide ions that are soluble and highly reactive in the organic medium. nih.gov

The lipophilicity of the tetraoctylammonium cation is paramount. The four long alkyl chains create a large, nonpolar surface area that facilitates the dissolution of the ion pair in organic solvents. This property allows TOAH to be used in a variety of multiphase reaction setups, including liquid-liquid and solid-liquid systems. acs.orgthieme-connect.com In such systems, TOAH can promote reactions by creating a basic environment within the organic phase, enabling deprotonation and subsequent reactions of organic substrates that would otherwise be incompatible with an aqueous basic phase. For example, it has been noted as a promoter in the hydrodechlorination of 1,3,5-trichlorobenzene (B151690) in a multiphase system, where its presence significantly increases the reaction rate. thieme-connect.com The lipophilic nature of the catalyst can also lead to the formation of reverse micelles, which can further influence the reaction environment and enhance catalytic activity. thieme-connect.com

Applications in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a fundamental operation in organic synthesis, and hydroxide-initiated phase transfer catalysis offers a powerful and scalable method for achieving this. nih.govresearchgate.net Tetraalkylammonium hydroxides, including this compound and its close analog tetrabutylammonium (B224687) hydroxide (TBAH), are widely used to catalyze key C-C bond-forming reactions such as Aldol and Knoevenagel condensations and Michael additions. phasetransfercatalysis.com

In a study involving the reaction of chalcone (B49325) in an aqueous solution, the use of TBAH led to the formation of a secondary conjugate addition product, a 1,5-diketone. This C-C bond formation occurs via a Michael-type addition of an enolate (generated by TBAH) to the chalcone. rsc.org The efficiency of TBAH as a dual-role base and phase transfer catalyst was highlighted in the C-C bond cleavage of α,β-unsaturated aldehydes, where it significantly outperformed NaOH alone and was comparable to using NaOH with a separate phase-transfer catalyst. rsc.org

Table 1: Catalyst Performance in the Cleavage of 3-(Anthracen-9-yl)acrylaldehyde
EntryCatalyst (20 mol%)Temperature (°C)GC Yield of Product (%)
1NaOH1309
2NaOH + TBA-Cl13073
3TBA-OH13076
4K₂CO₃130Trace
10TBA-OH150>99
Data sourced from a study on microwave-assisted C-C bond cleavage reactions. The product measured was anthracene-9-carbaldehyde. TBA-Cl (tetrabutylammonium chloride) was used as a phase transfer catalyst. TBA-OH is tetrabutylammonium hydroxide. rsc.org

Knoevenagel condensation, another vital C-C bond-forming reaction, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. Tetra-n-butylammonium hydroxide has been demonstrated to be a novel and efficient catalyst for the condensation of various aldehydes with compounds like methyl cyanoacetate (B8463686) and malononitrile, proceeding under mild conditions to give high yields. Similarly, phase-transfer catalyzed Aldol condensations are used to synthesize branched alkyl chains from aldehydes. phasetransfercatalysis.com The use of a phase-transfer catalyst is crucial; in one batch process for an Aldol condensation, 8.6 mol% of tetrabutylammonium bromide resulted in a 60% product conversion, whereas the reaction without a catalyst yielded only 3% conversion. phasetransfercatalysis.com Given the established principle that increased lipophilicity often enhances catalyst performance, it is expected that this compound would be a highly effective catalyst for these transformations, particularly in less polar organic systems.

Applications in Functional Group Transformations

The acylation of alcohols, phenols, and thiols is a crucial transformation in organic synthesis for the formation of esters and thioesters. Quaternary ammonium hydroxides have been demonstrated to be efficient catalysts for these reactions. researchgate.netlongdom.org The hydroxide ion deprotonates the alcohol, phenol, or thiol, and the resulting nucleophile is activated for reaction with an acylating agent. The literature extensively reports the use of tetrabutylammonium hydroxide (TBAOH) as a highly effective catalyst for these acylations, often proceeding with high yields under mild conditions. researchgate.netlongdom.org However, specific studies and detailed research findings on the application of this compound as a catalyst for the acylation of these functional groups are not prominently featured in the reviewed scientific sources.

This compound, generated in situ from tetraoctylammonium bromide and potassium hydroxide, has proven to be an effective catalyst for dehydrohalogenation reactions. Specifically, it has been used in the synthesis of alkynes from vicinal dihalides. researchgate.net This transformation proceeds via a double E2 elimination mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The strong basicity of the hydroxide ion, brought into the organic phase by the lipophilic tetraoctylammonium cation, facilitates the removal of two molecules of hydrogen halide to form the triple bond. researchgate.net The high lipophilicity of the tetraoctylammonium cation is advantageous in these liquid-solid phase-transfer systems. researchgate.net

Table 1: Dehydrohalogenation of Vic-Dibromides to Alkynes using a Tetraoctylammonium Salt

Substrate (vic-Dibromide)Product (Alkyne)Catalyst SystemSolventTemperature (°C)Yield (%)Reference
1,2-Dibromooctane1-OctyneTetraoctylammonium bromide / KOHPetroleum ether70High researchgate.net
1,2-Dibromohexadecane1-HexadecyneTetraoctylammonium bromide / KOHPetroleum ether90High researchgate.net

This table is based on findings where this compound is generated in situ from the corresponding bromide salt and potassium hydroxide.

The hydrophosphonylation of aldehydes, also known as the Pudovik reaction, involves the addition of a dialkyl phosphite (B83602) to an aldehyde to form an α-hydroxyphosphonate. This reaction can be catalyzed by both acids and bases. The use of quaternary ammonium hydroxides as base catalysts has been reported, where the hydroxide ion deprotonates the dialkyl phosphite, activating it for nucleophilic attack on the aldehyde carbonyl. researchgate.nettandfonline.comtandfonline.comsemanticscholar.orgrsc.org Research in this area has highlighted the effectiveness of tetrabutylammonium hydroxide (TBAH) as a catalyst for this transformation. researchgate.nettandfonline.comtandfonline.com However, specific examples and detailed studies on the application of this compound for the hydrophosphonylation of aldehydes are not well-documented in the surveyed literature.

Selective Hydration of Nitriles to Amides

This compound (TOAOH) serves as a potent catalyst in the selective hydration of nitriles to their corresponding amides. This transformation is a crucial process in organic synthesis, providing a direct route to amides, which are prevalent structural motifs in pharmaceuticals, natural products, and polymers. The use of quaternary ammonium hydroxides, such as tetra-n-butylammonium hydroxide (TBAH), a related compound, has been demonstrated to be effective for this conversion. rsc.orgresearchgate.netrsc.org

The catalytic activity of these compounds stems from their strong basicity and phase-transfer capabilities. wikipedia.org The hydroxide ion facilitates the nucleophilic attack on the carbon atom of the nitrile group, initiating the hydration process. Research has shown that this method is applicable to a wide range of aromatic, aliphatic, and heteroaromatic nitriles, often with high selectivity and yields. rsc.orgoatext.com A key advantage of this approach is the ability to perform the reaction under relatively mild conditions, sometimes even in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. rsc.orglongdom.org

One notable study highlighted the use of hydrated ionic liquid tetrabutylammonium hydroxide (TBAH) as a green catalyst for the chemoselective hydration of nitriles. rsc.org This method proved effective for a variety of functional groups and even allowed for the regioselective hydration of one nitrile group in the presence of another. rsc.org While direct research on this compound for this specific application is less prevalent in the provided results, the analogous behavior of TBAH strongly suggests its potential efficacy. The longer alkyl chains of TOAOH would enhance its lipophilicity, potentially offering advantages in specific solvent systems.

SubstrateCatalystConditionsProductYield (%)Reference
BenzonitrileTBAHEtOH, refluxBenzamide96 rsc.org
Various nitrilesTBAH (50% in water)80°CCorresponding amidesGood results researchgate.netsemanticscholar.org
Aromatic, aliphatic, heteroaromatic nitrilesTBAH-Corresponding amides- rsc.orgrsc.org

This compound in Green Chemistry Catalysis

This compound and its shorter-chain analogue, tetrabutylammonium hydroxide (TBAH), are increasingly recognized for their role as catalysts in green and sustainable chemistry. Their utility stems from their ability to act as phase-transfer catalysts and strong bases in environmentally benign solvent systems or even in the absence of traditional organic solvents. mdpi.com

Use of Aqueous Solutions and Ionic Liquid Media for Sustainable Reactions

A significant aspect of green chemistry involves replacing volatile and toxic organic solvents with safer alternatives like water or ionic liquids. mdpi.com this compound, due to its quaternary ammonium structure, exhibits solubility in both aqueous and organic phases, making it an effective phase-transfer catalyst. This property allows for the efficient mixing and reaction of reagents that are otherwise immiscible.

Aqueous solutions of TBAH have been successfully employed as catalysts for various organic transformations, such as the acylation of alcohols, phenols, and thiols. longdom.orgresearchgate.net These reactions often proceed with high yields and short reaction times under neat aqueous conditions, eliminating the need for phase-transfer reagents and organic solvents. longdom.org The use of hydrated ionic liquids like TBAH for the hydration of nitriles to amides further underscores the potential for sustainable reactions in aqueous media. rsc.orgrsc.org This approach not only simplifies the reaction setup but also facilitates easier product separation and catalyst recycling. rsc.org

The application of TBAH in ionic liquid media has also been explored for sustainable processes. For instance, it has been used in the production of chitosan (B1678972) from chitin, where the ionic liquid can be regenerated and reused. rsc.org The unique properties of ionic liquids, such as low volatility and high thermal stability, combined with the catalytic activity of tetraalkylammonium hydroxides, offer a promising platform for developing greener chemical processes. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions Facilitated by this compound

Eliminating the use of solvents altogether represents a significant step towards greener chemical synthesis. This compound and related compounds can facilitate reactions under solvent-free conditions, which offers numerous advantages, including reduced waste, lower costs, and simplified product isolation. mdpi.com

The catalytic activity of TBAH under solvent-free conditions has been demonstrated in the synthesis of ethenzamide. mdpi.com In this process, TBAB (tetrabutylammonium bromide), a precursor to TBAH, was used as a catalyst, achieving high yields in a short reaction time at elevated temperatures. mdpi.com The use of microwave irradiation in conjunction with a TBAH-related catalyst under solvent-free conditions has been shown to further accelerate reaction times and improve yields. mdpi.com

These examples highlight the potential of this compound and its analogues to act as efficient catalysts in the absence of traditional solvents. Their ability to function as both a catalyst and a reaction medium (in their molten state or as a hydrated ionic liquid) is a key factor in enabling these sustainable, solvent-free transformations. rsc.org

Reaction TypeCatalystConditionsSustainability AspectReference
AcylationTBAH (20% in water)Neat, 50°CAqueous medium, no organic solvent longdom.orgresearchgate.net
Hydration of nitrilesTBAH (hydrated ionic liquid)80°CAqueous medium, green catalyst rsc.orgrsc.org
Ethenzamide synthesisTBABSolvent-free, 80°CSolvent-free conditions mdpi.com
Chitosan production[TBA][OH]Microwave, aqueousIonic liquid regeneration rsc.org

Catalytic Role in Biomass Valorization

The conversion of renewable biomass into valuable chemicals and fuels is a cornerstone of sustainable chemistry. This compound and its related compounds are emerging as effective catalysts in the valorization of biomass, particularly in the depolymerization of lignin (B12514952). nih.gov

Lignin Depolymerization and Conversion to Platform Chemicals

Lignin, a complex aromatic polymer found in lignocellulosic biomass, is an abundant and underutilized source of aromatic platform chemicals. nih.govresearchgate.net The depolymerization of lignin into low-molecular-weight compounds is a critical step in its valorization. Tetraalkylammonium hydroxides have shown significant promise in this area.

Research has demonstrated that using tetrabutylammonium hydroxide (TBAH) instead of traditional bases like sodium hydroxide can significantly improve the yield of aromatic monomers from the aerobic oxidative degradation of lignin. nih.govacs.org Specifically, the degradation of various lignin sources, including milled wood lignin and wood flour, in the presence of TBAH·30H₂O at 120°C yielded valuable platform chemicals such as vanillin (B372448), vanillic acid, acetoguaiacone, and p-hydroxybenzaldehyde. acs.org The total monomer yields were considerably higher compared to reactions conducted with aqueous NaOH under similar conditions. acs.org

The enhanced performance of TBAH is attributed to both its strong basicity and the role of the tetrabutylammonium cation (Bu₄N⁺). researchgate.netacs.org The Bu₄N⁺ cation is believed to increase the selectivity of lignin degradation towards low-molecular-weight products by interacting with reaction intermediates and suppressing undesirable side reactions like repolymerization. researchgate.netrsc.org The aerobic oxidation process is crucial for the formation of these valuable monomers. acs.org This approach offers a milder and more selective route for lignin depolymerization compared to many traditional methods. acs.orgrsc.org

Lignin SourceCatalystTemperature (°C)Major ProductsTotal Monomer Yield (wt%)Reference
Milled Wood LigninBu₄NOH·30H₂O120Vanillin, Vanillic Acid, Acetoguaiacone, p-Hydroxybenzaldehyde16.3 acs.org
Sodium LignosulfonateBu₄NOH·30H₂O120Vanillin, Vanillic Acid, Acetoguaiacone, p-Hydroxybenzaldehyde6.5 acs.org
Soda LigninBu₄NOH·30H₂O120Vanillin, Vanillic Acid, Acetoguaiacone, p-Hydroxybenzaldehyde6.7 acs.org
Wood FlourBu₄NOH·30H₂O120Vanillin, Vanillic Acid, Acetoguaiacone, p-Hydroxybenzaldehyde22.5 acs.org
Japanese Cedar Wood FlourBu₄NOH (aqueous)120Vanillin23.2 (based on Klason lignin) rsc.org

Advanced Applications of Tetraoctylammonium Hydroxide in Materials Science and Engineering

Synthesis of Nanomaterials and Nanostructures

The synthesis of nanomaterials with controlled size, shape, and functionality is a cornerstone of modern materials science. Tetraoctylammonium hydroxide (B78521) serves as a key reagent in the fabrication of specialized nanostructures, leveraging its basicity and surface-active properties.

Tetraoctylammonium hydroxide is utilized as a lipophilic organic base in the synthesis of nanobeads designed for sensor applications. sigmaaldrich.com These sensors are particularly effective for the detection of acidic and basic gases. sigmaaldrich.com The hydroxide component provides the necessary basic environment for the polymerization or precipitation reactions that form the nanobead matrix, while the large, nonpolar tetraoctylammonium cation influences the surface chemistry and porosity of the beads. This lipophilicity is crucial for creating sensors that can operate in non-aqueous environments or for detecting nonpolar analytes. The incorporation of this compound can enhance the sensitivity and selectivity of the resulting sensor by modifying the nanobeads' affinity for specific gas molecules.

In the synthesis of metallic oxide nanoparticles, such as copper oxide (CuO) nanoparticles, quaternary ammonium (B1175870) hydroxides play a vital role in morphological control. mdpi.comresearchgate.net While specific studies on this compound are less common, the function of analogous compounds like tetramethylammonium (B1211777) hydroxide (TMAH) in sonochemical synthesis highlights the mechanism. researchgate.net These agents act as stabilizers and shape-directing agents. The hydroxide ions facilitate the precipitation of the metal hydroxide precursor, which is then thermally decomposed to the corresponding oxide. The large quaternary ammonium cation adsorbs onto the surface of the growing nanoparticles, preventing agglomeration and directing the growth to favor specific crystal facets, thus controlling the final shape and size. For instance, various morphologies of CuO nanoparticles, including spherical, rod-like, and disc-like structures, have been achieved using different stabilizing agents. researchgate.net The long alkyl chains of the tetraoctylammonium cation would be expected to provide a strong steric barrier, proving effective in producing well-dispersed, uniform nanoparticles.

Table 1: Role of Quaternary Ammonium Compounds in CuO Nanoparticle Synthesis

Compound Role in Synthesis Resulting Nanoparticle Characteristics
Tetramethylammonium hydroxide (TMAH) Morphological control agent Can lead to the formation of irregularly shaped oxides over 50 nm mdpi.comresearchgate.net
Hexadecyltrimethylammonium bromide (CTAB) Stabilizing and shape-directing agent Can produce nanodiscs, ellipsoidal nanostructures, or nanowires depending on concentration mdpi.comnih.gov

| This compound (TOAOH) | Predicted Role: Strong stabilizing agent and base | Predicted Outcome: Formation of well-dispersed, uniform nanoparticles due to high lipophilicity and steric hindrance |

Templating and Structure-Directing Agent in Inorganic Materials Synthesis

The precise control over the porous structure of inorganic materials is critical for applications in catalysis, separation, and adsorption. This compound functions as a structure-directing agent (SDA), guiding the formation of specific crystalline frameworks.

Quaternary ammonium hydroxides are extensively used as organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites. sacheminc.com Compounds like tetraethylammonium hydroxide (TEAOH) and tetrapropylammonium (B79313) hydroxide (TPAOH) are well-established SDAs for synthesizing zeolites such as Beta, ZSM-5, and high-silica Y. dicp.ac.cnrsc.orgresearchgate.netrsc.orgnih.gov The size and shape of the organic cation are critical in determining the pore structure of the resulting zeolite. The cation organizes water molecules and silicate (B1173343)/aluminate precursors around itself, forming a template that directs the crystallization of the inorganic framework. Upon calcination, the organic template is removed, leaving behind a porous structure with channels and cavities of specific dimensions.

The use of the significantly larger tetraoctylammonium cation as an SDA is anticipated to lead to the formation of zeolites with larger pore sizes or unique framework topologies that are not accessible with smaller SDAs. For instance, tetrabutylammonium (B224687) bromide is known to direct the formation of ZSM-11. researchgate.net The specific zeolite framework that crystallizes is highly dependent on the synthesis conditions, including the type of SDA used. researchgate.netsemanticscholar.org

Table 2: Common Quaternary Ammonium SDAs and Resulting Zeolites

Structure-Directing Agent (SDA) Resulting Zeolite Framework
Tetraethylammonium hydroxide (TEAOH) Beta, ZSM-20, High-silica Y dicp.ac.cnrsc.org
Tetrapropylammonium hydroxide (TPAOH) ZSM-5 nih.gov
Tetrabutylammonium bromide (TBABr) ZSM-11 researchgate.net

The external shape, or morphology, of a crystal is determined by the relative growth rates of its different crystallographic faces. ru.nlucsb.edu this compound can influence crystal growth and morphology by acting as a capping agent. The large tetraoctylammonium cations can selectively adsorb onto specific crystal faces during growth. arizona.edu This adsorption inhibits the addition of new growth units to those faces, slowing their growth rate relative to other faces. arizona.edu According to the general principle of crystal growth, the faces that grow the slowest become the most prominent in the final crystal habit. ucsb.edu This allows for the precise control of the crystal shape, which is crucial for applications where properties like catalytic activity, dissolution rate, and packing density are important. The specific interactions between the tetraoctylammonium cation and the crystal surface determine which faces are stabilized, thus dictating the final morphology. ru.nlmdpi.com

Electrochemical Materials and Devices

Tetraoctylammonium salts have found applications in the development of advanced electrochemical sensors and devices. Their properties contribute to enhanced stability, sensitivity, and electron transfer at electrode interfaces. A closely related compound, tetraoctylammonium bromide (TOAB), has been used in conjunction with multi-walled carbon nanotubes and Hemin to fabricate a novel non-enzyme electrochemical sensor. researchgate.net In this system, TOAB acts as an ion-pairing reagent, reducing electrostatic repulsion and improving the stacking interaction between the other components. researchgate.net This synergistic effect enhances the stability of the modified electrode and improves the response sensitivity. researchgate.net

Furthermore, the hydrophobic environment provided by the tetraoctylammonium cations is crucial for the reversible electrochemical redox of certain molecules in aqueous solutions. researchgate.net In the context of this compound, its basic nature, combined with the properties of the cation, could be exploited in the synthesis of electrode materials or as a component in electrolyte solutions for various electrochemical applications, including batteries and supercapacitors. The strong lipophilic character of the tetraoctylammonium cation can also be utilized in the preparation of ion-selective electrodes and other sensing platforms.

Doping and Morphology Modification in Organic Electrochemical Transistors (OECTs)

While direct applications of this compound in Organic Electrochemical Transistors (OECTs) are not extensively documented, the principles governing the behavior of similar quaternary ammonium hydroxides in conducting polymers suggest a potential role in doping and morphology modification. OECTs rely on the modulation of the conductivity of a semiconductor channel by ion injection from an electrolyte. The performance of these devices is critically dependent on the morphology and doping level of the conducting polymer.

Quaternary ammonium hydroxides can influence the microstructure of conducting polymers. The presence of long alkyl chains, such as the octyl groups in this compound, can facilitate the aggregation of quaternary ammonium cations. This aggregation, driven by the thermodynamic incompatibility between the polymer backbone and the hydrophobic alkyl chains, can lead to the formation of well-defined ion-conducting channels within the polymer matrix rsc.org. Such modifications to the polymer's morphology can significantly impact its ionic and electronic transport properties, which are crucial for OECT performance.

The introduction of quaternary ammonium compounds with long alkyl chains has been shown to improve the hydroxide conductivity in anion exchange membranes, a principle that could be translated to the modulation of ionic conductivity in the conducting polymers used in OECTs rsc.org. The specific impact of the tetraoctylammonium cation on the morphology of commonly used OECT polymers like PEDOT:PSS would be a subject for further investigation. The table below outlines the potential effects of quaternary ammonium hydroxides on conducting polymer properties relevant to OECTs.

PropertyPotential Effect of this compound
Morphology Induction of micro-phase separation, leading to the formation of defined ionic channels.
Ionic Conductivity Potential enhancement of ion transport within the polymer matrix.
Doping Level The hydroxide anion could influence the doping state of the conducting polymer.
Device Performance Possible modulation of transconductance and switching speed of the OECT.

Electrolyte and Ionic Liquid Precursor Applications in Electrochemical Systems

This compound serves as a valuable precursor in the synthesis of ionic liquids and has potential applications as an electrolyte in various electrochemical systems. Ionic liquids, which are salts that are liquid at relatively low temperatures, are characterized by their high ionic conductivity, thermal stability, and low vapor pressure tcichemicals.com.

This compound is explicitly mentioned as a starting material for the preparation of the ionic liquid tetraoctylammonium 2-methyl-1-naphthoate sigmaaldrich.com. The synthesis of ionic liquids often involves a metathesis reaction where the hydroxide anion of this compound is exchanged with another anion, leading to the formation of a tetraoctylammonium-based ionic liquid with desired properties. The large, symmetric tetraoctylammonium cation imparts specific characteristics to the resulting ionic liquid, such as high hydrophobicity.

Quaternary ammonium hydroxides, in general, are explored as electrolytes in electrochemical devices. For instance, their presence in anion exchange membranes is crucial for achieving high hydroxide conductivity acs.orgnih.govacs.orgresearchgate.net. Studies on other tetraalkylammonium hydroxides, such as tetrabutylammonium hydroxide, have demonstrated their utility as effective basic ionic liquids in various chemical transformations tandfonline.comtandfonline.com. The properties of tetraalkylammonium-based ionic liquids are tunable by varying the anion and the alkyl chain length of the cation, which affects properties like density, viscosity, and conductivity mdpi.comacs.org.

The following table summarizes the key properties and applications of tetraoctylammonium-based compounds in electrochemical systems.

Compound/SystemKey PropertyApplication
This compound Strong base, source of tetraoctylammonium cationPrecursor for ionic liquid synthesis
Tetraoctylammonium-based Ionic Liquids High ionic conductivity, thermal stability, hydrophobicityElectrolytes in batteries, supercapacitors, and other electrochemical devices
Anion Exchange Membranes with Quaternary Ammonium Groups High hydroxide conductivityFuel cells, water electrolysis

Electrodeposition of Thin Films (e.g., TiOx)

The use of this compound in the electrodeposition of thin films, particularly titanium oxide (TiOx), is an area of potential application, though not yet widely reported. Electrodeposition is a versatile technique for producing thin films of metals and metal oxides mdpi.comresearchgate.net. The properties of the deposited film can be controlled by the composition of the electrolytic bath, including the use of additives researchgate.net.

Quaternary ammonium compounds are known to act as additives in electrodeposition processes, where they can influence the morphology, grain size, and crystal structure of the deposited films researchgate.netresearchgate.net. They can function as structure-directing agents or surfactants, adsorbing onto the electrode surface and modifying the nucleation and growth of the film acs.org. For example, various tetraalkylammonium bromides have been used to alter the crystal structures of electrodeposited materials acs.org.

This compound, with its large organic cation, could potentially play several roles in the electrodeposition of TiOx. As a phase-transfer agent, it could facilitate the transport of precursor species to the electrode surface nih.gov. The hydroxide ions can participate in the deposition mechanism of metal oxides, which often involves the localized increase in pH at the cathode surface, leading to the precipitation of metal hydroxides or oxides. While the direct use of this compound for TiOx electrodeposition requires further research, the known functions of similar compounds in electrodeposition suggest a promising avenue for exploration. The table below outlines the potential roles of this compound in this process.

Potential RoleMechanism
Structure-Directing Agent The tetraoctylammonium cation could adsorb on the growing film, influencing its texture and morphology.
pH Modifier The hydroxide ions can increase the local pH at the electrode surface, promoting the precipitation of titanium hydroxide/oxide.
Phase-Transfer Agent Facilitates the transport of titanium precursor species from the bulk solution to the electrode interface.

Spectroscopic and Analytical Research Involving Tetraoctylammonium Hydroxide

Spectroscopic Characterization of Tetraoctylammonium Hydroxide (B78521) Complexes

The interaction of tetraoctylammonium hydroxide with other chemical species, particularly in the formation of complexes, can be investigated using several spectroscopic techniques. These methods provide detailed insights into the structural and electronic properties of the resulting assemblies.

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structure of molecules and complexes. nih.govnih.gov These methods probe the vibrational modes of molecules, which are sensitive to changes in bonding, symmetry, and the local chemical environment. ksu.edu.samdpi.com When this compound is part of a larger complex, such as a layered double hydroxide or a metal-ligand assembly, changes in its vibrational spectra can reveal details about its structural role. researchgate.netufop.br

In the context of complexes, IR and Raman spectroscopy can provide information on:

Metal-Ligand Bonds: In coordination complexes, the vibrational frequencies of ligands change upon binding to a metal center. nih.govresearchgate.net

Hydrogen Bonding: The O-H stretching and bending vibrations are particularly sensitive to hydrogen bonding. The hydroxide anion in this compound can act as a hydrogen bond acceptor, and changes in the O-H vibrational bands of other molecules in the complex can indicate the strength and nature of these interactions. ufop.br

Conformational Changes: The vibrational modes of the tetraoctylammonium cation's long alkyl chains (C-H stretching, bending, and rocking) can be affected by its incorporation into a structured complex, providing insight into its conformation and packing.

Vibrational spectroscopy has been used extensively to study coordination compounds, offering a fast and effective method for identifying ligands and determining the geometry of complexes. ksu.edu.sanih.govdalalinstitute.com The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. nih.gov

Table 1: Representative Vibrational Modes for Quaternary Ammonium (B1175870) Hydroxide Complexes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
O-H Stretch3500 - 3700Frequency shifts indicate the strength of hydrogen bonding involving the hydroxide ion.
C-H Stretch (Alkyl)2850 - 3000Changes can reflect the packing and conformation of the octyl chains within a complex.
C-N Stretch900 - 1200Sensitive to the electronic environment around the quaternary nitrogen atom.
Metal-Hydroxide (M-OH) Stretch400 - 600Provides direct evidence of the coordination of the hydroxide ion to a metal center.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR can be used to characterize the organic cation. The chemical shifts of the protons on the octyl chains are indicative of their electronic environment.

NMR is also employed to study the interactions of this compound in solution. For instance, it can be used as a titrant to induce chemical shift changes in other molecules, providing information about acid-base chemistry and complex formation. nih.gov The sharp signals produced by spin ½ nuclei like ¹H make it an ideal tool for quantitative analysis (qNMR) and for studying dynamic processes. mdpi.com

Table 2: Expected ¹H NMR Chemical Shifts for Tetraoctylammonium Cation Note: Data is analogous to similar quaternary ammonium salts. Shifts are relative to TMS and can vary with solvent and concentration. carlroth.comsigmaaldrich.com

ProtonsMultiplicityExpected Chemical Shift (ppm)
α-CH₂ (N-CH₂)Triplet~3.2
β-CH₂Multiplet~1.6
γ-CH₂ to ζ-CH₂Multiplet~1.3
η-CH₃ (Terminal)Triplet~0.9

Analytical Applications in Chromatography

This compound's unique properties make it a useful reagent in modern analytical separation techniques.

In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), polar and ionic compounds are often poorly retained on the nonpolar stationary phase. Ion-pair chromatography (IPC) is a technique used to overcome this challenge. technologynetworks.com this compound can be used as an ion-pair reagent for the analysis of acidic compounds. phenomenex.blogspectrumchemical.com

The mechanism involves adding the tetraoctylammonium salt to the mobile phase. The positively charged tetraoctylammonium cation forms an electrically neutral, nonpolar ion pair with the negatively charged acidic analyte. km3.com.twtcichemicals.com This newly formed neutral complex has a greater affinity for the hydrophobic stationary phase (e.g., C18), leading to increased retention and improved separation. oup.comthermofisher.com The long octyl chains of the tetraoctylammonium cation enhance this effect due to their significant hydrophobicity.

Table 3: Factors Influencing Retention in Ion-Pair Chromatography

FactorEffect on Analyte Retention
Concentration of Ion-Pair Reagent Increasing concentration generally increases retention up to a saturation point.
Alkyl Chain Length of Reagent Longer chains (e.g., octyl vs. butyl) lead to greater hydrophobicity and stronger retention. technologynetworks.com
pH of Mobile Phase Must be controlled to ensure the analyte is in its ionized (anionic) state to pair with the reagent.
Organic Modifier Content Increasing the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase decreases retention.

This technique has been successfully applied to the separation of various inorganic and organic anions. researchgate.net

This compound can serve as a critical component in chemical sensors, particularly those based on a chemical reaction that produces a detectable signal, such as a color change. Its role is often to act as a strong base to facilitate the reaction.

A notable example is its use (or that of similar quaternary ammonium hydroxides like tetrabutylammonium (B224687) hydroxide) in the Fujiwara reaction for the detection of halogenated hydrocarbons. leidenuniv.nl In this reaction, a pyridine solution containing a strong base reacts with compounds like trichloroethylene or chloroform to produce a colored product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of the analyte. By monitoring the absorbance at different wavelengths where various products have unique spectral features, it is possible to determine the concentrations of multiple chlorinated hydrocarbons simultaneously in a single sample. leidenuniv.nl

Thermochemolysis for Characterization of Complex Organic Mixtures

Scientific literature does not currently provide detailed research findings or established protocols for the use of this compound as a reagent in the thermochemolysis of complex organic mixtures. Analytical thermochemolysis, a powerful technique for breaking down complex macromolecules like lignin (B12514952), humic substances, and biopolymers into analyzable fragments, typically employs reagents that perform thermally assisted hydrolysis and alkylation.

The prevalent reagent for this application is Tetramethylammonium (B1211777) hydroxide (TMAH), which methylates polar functional groups, rendering the pyrolysis products volatile for gas chromatography-mass spectrometry (GC-MS) analysis. While other reagents like Tetrabutylammonium hydroxide (TBAH) have also been used to introduce butyl groups, there is no available data to create a comprehensive section on the specific application or detailed findings related to this compound in this context.

Interfacial Chemistry and Surface Phenomena

Adsorption of Hydroxide (B78521) and Quaternary Ammonium (B1175870) Ions at Hydrophobic-Water Interfaces

The interface between a hydrophobic medium and water is not an inert boundary; it is an active region where ions can preferentially accumulate, leading to the development of an interfacial charge. Both the hydroxide (OH⁻) and the tetraoctylammonium ((C₈H₁₇)₄N⁺) ions of tetraoctylammonium hydroxide play distinct but crucial roles in this phenomenon.

It has been established that hydroxide ions have a strong affinity for low dielectric surfaces and tend to adsorb at the hydrophobic-water interface. mdpi.com This adsorption can lead to the formation of a negative charge on the surface of otherwise uncharged hydrophobic materials, such as oil droplets in water. mdpi.comresearchgate.netsemanticscholar.org Two primary mechanisms have been proposed for this hydroxide ion adsorption: a pH-dependent process that saturates at higher pH levels (around pH 9), and the ionization of interfacial water molecules, which partitions hydroxide ions toward the hydrophobic surface and hydronium ions toward the bulk aqueous phase. mdpi.com

Simultaneously, large, hydrophobic quaternary ammonium cations like tetraoctylammonium are also driven to the interface. The force attracting these ions is similar to that attracting hydroxide ions, related to their interaction with the structured water at the interface. mdpi.com The tetraoctylammonium cation is significantly more hydrophobic than its smaller analogue, the tetrabutylammonium (B224687) ion, due to its longer alkyl chains, suggesting a strong tendency to accumulate at hydrophobic-water interfaces.

The spontaneous adsorption of hydroxide ions at a hydrophobic-water interface is an energetically favorable process. nih.gov Molecular dynamics simulations and experimental studies have provided insights into the thermodynamics driving this phenomenon. The process is primarily driven by changes in enthalpy and entropy resulting from the reorganization of water molecules and the interaction of the ion with the interface. iupac.orgvu.lt

The driving force for the migration of hydroxide ions from the bulk aqueous phase to the interface is the preferential orientation of water molecules in the first few layers adjacent to the hydrophobic surface. researchgate.netrug.nl This ordering of water creates an electrical potential gradient that interacts favorably with the dipole moment of the hydroxide ion. researchgate.netrug.nl

Detailed molecular dynamics simulations have quantified the energetics of this adsorption. The potential energy difference between the adsorbed state at the interface and the bulk state for a hydroxide ion has been calculated to be approximately -12 kJ/mol. researchgate.net This value can serve as an approximation for the change in enthalpy (ΔH°). researchgate.net This favorable enthalpy change, combined with entropic contributions from the release of structured water molecules, results in a negative Gibbs free energy (ΔG°) for the adsorption process. nih.goviupac.org Experimental measurements have determined the heat of desorption of hydroxide ions from an oil-water interface to be 28.4 kBT, a value in good agreement with theoretical estimates. semanticscholar.orgnih.gov

Thermodynamic Parameters for Hydroxide Ion Adsorption at a Hydrophobic-Water Interface
Thermodynamic ParameterApproximate ValueSource/Method
Potential Energy Difference (approximates ΔH°)-12 kJ/molMolecular Dynamics Simulation researchgate.net
Heat of Desorption28.4 kBTExperimental (Acid Titration of Emulsion) semanticscholar.orgnih.gov
Theoretical Heat of Desorption16-20 kBTFluctuation/Correlation Model semanticscholar.orgnih.gov

While hydroxide ion adsorption imparts a negative charge to hydrophobic-water interfaces, the large quaternary ammonium cation, tetraoctylammonium ((C₈H₁₇)₄N⁺), can induce a positive charge. mdpi.com The long alkyl chains make the ion hydrophobic, causing it to be expelled from the bulk water phase and accumulate at the interface. mdpi.com This behavior is predicted for tetraalkylammonium ions in general, with the effect increasing with the length of the alkyl chains. nih.gov

The adsorption of the cation at the interface generates a positive surface charge, counteracting or even reversing the negative charge created by hydroxide ions. mdpi.com This process is not a simple electrostatic attraction to a pre-existing negative surface but is driven by the same fundamental forces that attract hydroxide ions. mdpi.com The positive cation preferentially adsorbs at the oil-water interface over hydroxide ions, a phenomenon consistent with predictive models. semanticscholar.org The presence of these bulky organic cations at the interface fundamentally alters its electrical properties and can be used to control the surface charge of multiphase systems. This charge generation is crucial in applications where surface properties need to be precisely controlled. nih.govtue.nlkyoto-u.ac.jp

Advanced Separation Techniques Utilizing Tetraoctylammonium Hydroxide

Liquid-Liquid Extraction Processes

Liquid-liquid extraction is a crucial separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. The efficiency of this process can be significantly enhanced by using specific extractants that selectively bind with the target compound.

The recovery of highly water-soluble organic compounds like 2,3-Butanediol (B46004) (2,3-BD) from aqueous solutions, such as fermentation broths, presents a significant challenge due to their high affinity for water. tue.nl Conventional distillation methods are often energy-intensive. tue.nl An alternative approach involves reactive or liquid-liquid extraction using specialized solvents.

Research has demonstrated the use of tetraoctylammonium hydroxide (B78521) as a key reagent in the synthesis of a novel hydrophobic ionic liquid designed for the extraction of glycols. tue.nl Specifically, tetraoctylammonium hydroxide is reacted with 2-methyl-1-naphthoic acid in an acid-base reaction to synthesize the ionic liquid tetraoctylammonium 2-methyl-1-naphtoate ([TOA MNaph]). tue.nl This "designer solvent" shows high efficacy in extracting 2,3-butanediol and other polar compounds from aqueous streams. tue.nl The role of this compound is therefore foundational, serving as the precursor for the active extracting agent. tue.nl

Synthesis of [TOA MNaph] Extractant
ReactantRoleResulting Product
This compoundBase / Cation SourceTetraoctylammonium 2-methyl-1-naphtoate ([TOA MNaph])
2-methyl-1-naphthoic acidAcid / Anion Source

Enhanced Separation in Analytical Methods

In the field of analytical chemistry, achieving clear separation between structurally similar molecules is paramount. This compound finds application not as a primary separating agent but as a reagent that aids in the characterization of closely related isomers after separation.

Following the separation of isomeric fused products by chromatography, spectroscopic analysis is used for their definitive identification and characterization. The distinct properties of each isomer can be highlighted by inducing chemical changes. This compound has been used as a strong base to deprotonate imidazole moieties on separated isomers of pyrrole-fused perylene diimides. acs.org This deprotonation causes significant bathochromic (red) shifts in the absorption spectra of the resulting imidazolide anions. acs.org By observing these distinct spectral shifts, researchers can effectively differentiate and characterize the isomers that were previously separated, confirming their unique structures. acs.org

Applications in Environmental Remediation

The detection and removal of pollutants from water sources are critical for environmental protection. This compound is utilized in sensitive analytical techniques for detecting heavy metals and other ionic pollutants, which is a key step in remediation efforts.

While not used for bulk removal, this compound plays a role in the analytical detection of heavy metals in aqueous solutions. It can be employed as a liquid ion exchanger in microfluidic "lab-on-a-chip" systems. researchgate.netscribd.com In this application, the compound is dissolved in an organic solvent like butanol. scribd.com This organic phase flows alongside the aqueous sample containing heavy metal ions. The ion-exchange process allows for the sensitive suppressed conductivity detection of various metal cations. researchgate.netscribd.com This analytical method is crucial for monitoring the levels of toxic heavy metals in wastewater to ensure they meet regulatory standards.

Heavy Metals Detected Using this compound-Based Ion Exchange
Metal IonSymbol
NickelNi
ZincZn
CobaltCo
IronFe
CopperCu
SilverAg

Similar to its application with heavy metals, this compound is used in liquid ion exchange systems for the separation and analysis of other ionic pollutants. When dissolved in an organic solvent immiscible with water, it acts as a strongly basic compound that facilitates the exchange of ions at the liquid-liquid interface. researchgate.net This principle is applied in microfluidic devices to achieve sensitive detection of various ions via suppressed conductivity measurements. researchgate.net This technique allows for the effective separation and quantification of ionic pollutants from a complex aqueous matrix, which is a foundational step for developing targeted remediation strategies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms of chemical reactions, including the degradation pathways of quaternary ammonium (B1175870) (QA) compounds like tetraoctylammonium hydroxide (B78521). These calculations are crucial for understanding the chemical stability of such compounds, particularly in applications like anion exchange membranes (AEMs) where they are exposed to a harsh alkaline environment.

Studies using DFT have explored the degradation of various QA cations by hydroxide ions (OH⁻), identifying key reaction pathways such as nucleophilic substitution (SN2) and Hofmann elimination. researchgate.net For tetraalkylammonium cations, DFT calculations have determined the free energy barriers for different degradation routes. For instance, the SN2 attack on the methyl group of tetramethylammonium (B1211777) was found to have a free energy barrier of 17.0 kcal/mol at 298 K. researchgate.net

Research on a range of QA head groups has shown that chemical stability is closely linked to the molecule's electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov A higher LUMO energy generally corresponds to lower susceptibility to nucleophilic attack and thus greater stability. mdpi.comnih.gov DFT calculations have been used to compare the stability of different QA cations, revealing that longer or bulkier alkyl groups can enhance stability by increasing the activation energy for degradation. mdpi.comresearchgate.net

In a comparative study of benzyltrimethylammonium (BTMA) and trimethylhexylammonium (TMHA), it was found that the activation energy (ΔEA) for the SN2 degradation of TMHA is higher than that of BTMA, indicating greater chemical stability for the cation with the longer alkyl chain. mdpi.comresearchgate.net The presence of water molecules, known as hydration levels (HLs), also significantly influences the reaction energetics, as explicit water molecules can stabilize the transition state. mdpi.com

Table 1: DFT Calculated Energies for SN2 Degradation of Quaternary Ammonium Head Groups at Different Hydration Levels (HLs). Data sourced from reference mdpi.com.

Molecular Dynamics Simulations of Tetraoctylammonium Hydroxide Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide a window into the dynamic behavior and structural organization of the system, revealing how cations, anions, and solvent molecules interact over time.

While specific MD studies on this compound are not abundant, research on analogous tetraalkylammonium hydroxide (TAAH) compounds with shorter alkyl chains (ethyl, propyl, butyl) offers significant insights. rsc.orgrsc.org These simulations show that TAAH systems exhibit considerable microscopic structural and dynamic heterogeneity. rsc.orgrsc.org A key finding is the formation of distinct polar and non-polar domains. The positively charged cationic heads and the hydroxide anions form polar domains, while the non-polar alkyl chains aggregate to create non-polar domains. rsc.org

The length of the alkyl chain on the tetraalkylammonium cation plays a critical role in this organization. As the chain length increases, the segregation between polar and non-polar domains becomes more pronounced. rsc.org In systems with shorter chains, like tetraethylammonium hydroxide (TEAH), the polar network is continuous. However, with longer chains, as in tetrabutylammonium (B224687) hydroxide (TBAH), the non-polar domains become more extensive, leading to the formation of discontinuous polar pockets where the hydroxide anions are trapped. rsc.orgrsc.org It is expected that in this compound, with its even longer octyl chains, this domain separation would be highly defined, significantly influencing the material's properties, such as ion transport.

MD simulations also elucidate the dynamics of the system. For TAAH ionic liquids, the diffusion of ions is found to be sluggish. rsc.org The simulations can calculate key dynamic properties, which are essential for understanding the transport mechanisms within the material.

Table 2: Structural Heterogeneity Findings from MD Simulations of Tetraalkylammonium Hydroxide Ionic Liquids. Data sourced from references rsc.orgrsc.org.

Modeling of Ion-Pair Interactions and Solvation Effects

The interaction between the tetraoctylammonium cation and the hydroxide anion, as well as their interaction with surrounding solvent molecules (solvation), is fundamental to the compound's behavior. Computational modeling is essential for dissecting these complex interactions.

A critical aspect revealed by simulations is the paramount importance of hydration, particularly for the hydroxide anion. At low hydration levels, there are insufficient water molecules to fully solvate the hydroxide ion. This leads to a stronger, more direct interaction between the "naked" hydroxide ion and the quaternary ammonium cation, which can promote degradation of the cation. mdpi.comresearchgate.net Molecular simulations have shown that water preferentially solvates the hydroxide anions. When at least four water molecules per ion pair are present, the stability of the cation is significantly improved because the reactivity of the solvated hydroxide is lower. researchgate.net

The concept of ion-pairing describes the association of the cation and anion. These can exist as tight or contact ion pairs, where they are directly associated, or as solvent-separated ion pairs, where one or more solvent molecules are located between them. The long, hydrophobic octyl chains of the tetraoctylammonium cation significantly influence these interactions. The hydrophobic nature of the alkyl chains drives aggregation and affects how water structures itself around the cation. acs.orgrsc.org

Modeling studies on similar systems, like tetrabutylammonium, show that these cations can form ion-pair aggregates in solution. acs.org The fluctuation correlation model also predicts that ions with a high dielectric decrement, such as the tetra-n-butylammonium cation, will be surface active, indicating a strong interplay between solvation effects and interfacial behavior. mdpi.com The combination of strong electrostatic attraction between the charged head group and the hydroxide anion, coupled with the hydrophobic interactions of the four long alkyl chains, dictates the complex solvation environment and ion-pairing behavior of this compound.

Degradation Pathways and Stability Considerations

Hofmann Elimination and Thermal Decomposition of Tetraoctylammonium Hydroxide (B78521)

The primary thermal degradation pathway for tetraoctylammonium hydroxide, like other quaternary ammonium (B1175870) hydroxides with beta-hydrogens, is the Hofmann elimination. libretexts.orglibretexts.org This reaction is an E2-like elimination that occurs upon heating, typically at temperatures between 100-200 °C. libretexts.org The hydroxide ion acts as a base, abstracting a beta-hydrogen from one of the octyl chains. This leads to the formation of a neutral tertiary amine, an alkene, and water. wikipedia.org

For this compound, the specific products of the Hofmann elimination are trioctylamine (B72094) and 1-octene. The reaction proceeds as follows:

[CH₃(CH₂)₇]₄N⁺OH⁻ (heat) → [CH₃(CH₂)₇]₃N + CH₂=CH(CH₂)₅CH₃ + H₂O

The regioselectivity of this reaction is governed by the Hofmann Rule , which predicts that the major alkene product will be the one that is the least substituted. libretexts.orgwikipedia.org This preference is attributed to the steric bulk of the large tetraoctylammonium leaving group, which makes the terminal (beta) hydrogens on the octyl chains more sterically accessible to the hydroxide base. wikipedia.org In the case of this compound, all beta-hydrogens are equivalent, leading exclusively to the formation of 1-octene.

FeatureDescription
Reaction Type Hofmann Elimination (β-elimination)
Reactant This compound
Condition Heat (typically 100-200 °C) libretexts.org
Products Trioctylamine, 1-Octene, Water
Mechanism E2-like elimination with hydroxide as the base
Regioselectivity Follows Hofmann Rule, yielding the least substituted alkene libretexts.orgwikipedia.org

Stability in Solution and under Varying Environmental Conditions

The stability of this compound is highly dependent on environmental conditions, particularly temperature and exposure to the atmosphere. While stable under recommended storage conditions, it is prone to degradation over time, especially when improperly stored or handled.

In Solution: this compound is commonly supplied as a solution in methanol (B129727). sigmaaldrich.com In this form, it is relatively stable if kept in a tightly sealed container at cool temperatures (e.g., 2-8°C) to minimize thermal decomposition. sigmaaldrich.com However, even at lower temperatures, solutions can gradually decompose, leading to contamination with trioctylamine and 1-octene. guidechem.com Studies on the analogous tetrabutylammonium (B224687) hydroxide show significant decomposition when heated in solution; for instance, heating in an alkali solution at 100°C can lead to 92% decomposition in 7 hours. guidechem.com This indicates that elevated temperatures drastically reduce the stability of such compounds in solution.

Varying Environmental Conditions:

Temperature: Heat is the primary factor accelerating the degradation of this compound via Hofmann elimination. Overheating solutions during experimental procedures or improper storage at elevated temperatures will lead to a significant loss of the active compound and the formation of degradation products. spectrumchemical.com

ConditionImpact on StabilityRecommended Handling
High Temperature Accelerates Hofmann elimination, leading to rapid decomposition. guidechem.comspectrumchemical.comStore at cool temperatures (2-8°C). sigmaaldrich.com Avoid overheating during use.
Exposure to Air Absorbs atmospheric CO₂ to form inactive carbonate salts. chemicalbook.comKeep containers tightly sealed when not in use. lobachemie.com
Prolonged Storage Gradual decomposition can occur, leading to contamination with trioctylamine and 1-octene.Use solutions within a reasonable timeframe; re-analysis may be needed for older stock.

Impact of Degradation Products on Research Applications

The presence of degradation products—trioctylamine and 1-octene—in this compound solutions can have significant negative impacts on its research applications. The intended function of this compound relies on its properties as a strong, sterically hindered base and a phase-transfer catalyst, which can be compromised by these impurities. sigmaaldrich.com

Lipophilic Base in Sensors: this compound is used as a strong lipophilic base in the fabrication of optical sensors, for example, for the detection of acidic gases like CO₂. sigmaaldrich.com The accuracy and calibration of these sensors depend on the precise basicity of the reagent. The presence of trioctylylamine, a weaker base, would alter the pH environment and compromise the sensor's response and reliability.

Synthesis of Ionic Liquids: When used as a starting material for synthesizing other tetraoctylammonium salts (ionic liquids), the purity of the hydroxide is crucial. sigmaaldrich.com The presence of trioctylylamine would lead to impurities in the final product that could be difficult to remove, affecting the physicochemical properties of the synthesized ionic liquid.

General Reactivity: The alkene degradation product, 1-octene, is a reactive molecule that can participate in various side reactions. In the presence of oxidizing agents or catalysts, it could be epoxidized, cleaved, or polymerized, leading to a complex mixture of products and making the isolation and purification of the desired compound more challenging.

ApplicationDegradation ProductImpact
Phase-Transfer Catalysis TrioctylamineActs as a competing or interfering catalyst, altering reaction rates and selectivity. nbinno.com
1-OcteneCan undergo side reactions, consuming reagents and creating impurities.
Chemical Sensors TrioctylamineAs a weaker base, it interferes with sensor calibration and response. sigmaaldrich.com
Ionic Liquid Synthesis TrioctylamineActs as a significant impurity in the final product, altering its properties. sigmaaldrich.com

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations

While research into the catalytic applications of Tetraoctylammonium hydroxide (B78521) is still developing, the well-established catalytic activity of its shorter-chain analog, Tetrabutylammonium (B224687) hydroxide (TBAH), provides a strong indication of its potential. TBAH, a strong organic base that also functions as a phase-transfer catalyst, has been effectively used in a variety of organic reactions. longdom.org These include Aldol and Knoevenagel condensations, Ullmann reactions, ester hydrolysis, and the hydration of nitriles to amides. longdom.orgresearchgate.net

The exploration for TOAOH catalysis focuses on reactions where its high lipophilicity could be advantageous, particularly in biphasic systems involving nonpolar organic substrates and aqueous reagents. The long octyl chains can enhance solubility in organic media, potentially increasing reaction rates and yields. Future research is anticipated to investigate its efficacy in reactions such as:

C-C and C-X Bond Formation: Leveraging its properties as a phase-transfer catalyst to facilitate reactions between immiscible reactants.

Polymerization Reactions: Acting as an initiator or catalyst in the synthesis of specialized polymers.

Base-Catalyzed Reactions: Utilizing its strong basicity in systems requiring a non-aqueous, organic-soluble base.

The development of late transition metal-hydroxide complexes has also opened new avenues in homogeneous catalysis, with demonstrated utility in C-H bond activation and water-inclusive organic transformations. st-andrews.ac.uk The unique properties of the tetraoctylammonium cation could be used to stabilize such catalytic species, representing a promising direction for future studies.

Development of Advanced Functional Materials

Tetraoctylammonium hydroxide is an important component in the fabrication of advanced functional materials, particularly in the field of chemical sensors. Its role as a lipophilic organic base is critical in the preparation of nanobeads designed for the detection of acidic and basic gases. sigmaaldrich.comkrackeler.comsigmaaldrich.com Furthermore, it is a key ingredient in optical sensors for carbon dioxide (CO2), where it acts as a phase-transfer agent within the sensing membrane. krackeler.comresearcher.life

In these CO2 sensors, TOAOH facilitates the transfer of protons generated from the interaction of CO2 with a pH-sensitive fluorescent dye, enabling an optical response. researcher.life The sensor's performance, including response time and detection limit, is influenced by the components of the polymeric sensing membrane, which includes TOAOH. researcher.life

Future research is focused on leveraging TOAOH to create more sophisticated materials. Potential areas of development include:

Ion-Exchange Membranes: Incorporating the tetraoctylammonium cation into polymer matrices to create membranes for separation and purification processes.

Nanoparticle Synthesis: Similar to how TBAH is used to catalyze the formation of C60 fullerol and nanostructured ZnO particles, TOAOH could be employed to direct the synthesis of novel nanoparticles with tailored properties. longdom.orgscispace.com

Advanced Coatings: Developing functional coatings where TOAOH acts as a dispersant or stabilizer for active components.

Table 1: Applications of this compound in Functional Materials

Application Area Specific Role of TOAOH Resulting Material/Device Reference(s)
Gas Sensing Lipophilic organic base Nanobeads for detecting acidic/basic gases sigmaaldrich.com, krackeler.com, sigmaaldrich.com
CO2 Sensing Lipophilic base, Phase-transfer agent Optical pCO2 sensors, Fiber optic sensors sigmaaldrich.com, researcher.life, krackeler.com

Integration in Bio-Related Research and Biorefining

In the fields of biotechnology and biorefining, this compound is gaining attention as a precursor to specialized ionic liquids used in downstream processing. A notable application is its use as a starting material for the synthesis of tetraoctylammonium 2-methyl-1-naphthoate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This ionic liquid has been specifically developed for the efficient extraction of 2,3-butanediol (B46004) from aqueous fermentation broths. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The extraction of such platform chemicals is a critical step in making biorefining economically viable.

The potential for quaternary ammonium (B1175870) hydroxides in biorefining extends to the breakdown of biomass. Studies using Tetrabutylammonium hydroxide have demonstrated its effectiveness as a novel reaction medium for the conversion of lignin (B12514952) into valuable monomeric aromatic compounds like vanillin (B372448) and vanillic acid. acs.org The TBAH medium, with its high alkalinity and the specific effect of the cation, promoted the selective degradation of lignin. acs.org This suggests a significant opportunity for this compound, whose greater lipophilicity might offer advantages in processing different types of lignin or other biomass components. Future research could explore TOAOH-based systems for:

Biomass Pretreatment: Breaking down the complex structure of lignocellulose to make cellulose (B213188) and hemicellulose more accessible for enzymatic hydrolysis.

Selective Extraction: Designing TOAOH-based ionic liquids for the targeted separation of high-value products from biorefinery streams.

Biocatalysis: Using TOAOH to create microenvironments that enhance the stability and activity of enzymes in non-aqueous media.

Sustainable Chemical Processes and Environmental Stewardship

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. epa.gov this compound and its derivatives are well-suited to advance these goals. Its application as a phase-transfer catalyst and as a component of ionic liquids aligns with the core tenets of sustainable chemistry.

Ionic liquids, such as those synthesized from TOAOH, are often considered "green" or eco-friendly catalysts and solvents because of their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.com Research on related compounds has shown their utility in developing efficient, high-yield synthetic protocols that can be performed under mild or solvent-free conditions, thereby reducing the environmental impact. tandfonline.com

Future contributions of TOAOH to sustainable processes include:

Development of Recyclable Catalytic Systems: Designing processes where the TOAOH-based catalyst or ionic liquid can be easily separated from the product and reused, minimizing waste. researchgate.net

Replacement of Volatile Organic Compounds (VOCs): Using TOAOH-derived ionic liquids as non-volatile solvents to replace traditional organic solvents that are often hazardous and polluting.

Waste Valorization: Applying these compounds in processes that convert industrial or agricultural waste into valuable chemicals, as seen in lignin conversion. acs.org

Environmental Remediation: Investigating the use of TOAOH-based systems for applications like the regeneration of spent activated carbon, which is crucial for sustainable water treatment. mdpi.com

By enabling more efficient reactions and facilitating the use of renewable feedstocks, TOAOH is positioned to be a valuable tool in the development of the next generation of sustainable chemical technologies.

Advancements in Analytical and Spectroscopic Characterization Techniques

This compound also plays a role in the advancement of analytical methods. Its interactions in solution have been studied using advanced spectroscopic techniques. For example, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to investigate alkaline aqueous and alcoholic silicate (B1173343) solutions containing tetraoctylammonium, providing insights into the structure and dynamics of silicate species in these media. researcher.life

Drawing parallels from its butyl-containing counterpart, TOAOH has potential in various analytical applications. Tetrabutylammonium hydroxide is used as:

An Ion-Pairing Agent: In High-Performance Liquid Chromatography (HPLC), it is used to enhance the separation and detection of acidic analytes in complex matrices like cosmetic products and human plasma. merckmillipore.com

A Titrant: It serves as a strong base titrant in non-aqueous media for the determination of acidic compounds or for measuring properties like the hydroxyl values of polyols. mdpi.com

The long alkyl chains of TOAOH could offer unique selectivity and performance in separation science, particularly for analyzing highly nonpolar compounds. Future research may focus on developing new analytical methods that capitalize on these properties, including novel chromatographic techniques and advanced sensor development where TOAOH serves as a key component of the recognition or transduction mechanism.

Q & A

Q. What methodological considerations are essential when using TOAOH as a phase-transfer catalyst in biphasic systems?

TOAOH's efficacy in biphasic systems depends on its concentration, solvent polarity, and counterion dynamics. Optimize the molar ratio of TOAOH to target ions (e.g., transition metals) and monitor phase separation via conductivity or UV-Vis spectroscopy. For solvent extraction, maintain pH >10 to ensure hydroxide remains deprotonated for effective ion pairing. Post-reaction, neutralize residual TOAOH with dilute acetic acid to mitigate corrosion risks .

Q. How should TOAOH solutions be stored and handled to address methanol volatility and corrosivity?

Store TOAOH (20-30% in methanol) in flame-resistant cabinets at <25°C under inert gas to prevent solvent evaporation. Handle in fume hoods with nitrile gloves, face shields, and chemical aprons. Post-experiment, quench with acetic acid (1:10 v/v) to neutralize alkalinity before disposal .

Q. What role does TOAOH play in stabilizing nanomaterials, and how is its concentration optimized?

TOAOH acts as a surfactant, controlling nanoparticle size and colloidal stability via steric hindrance. For quantum dots (e.g., ZnSe), use 1-5 mM TOAOH in nonpolar solvents (toluene) to balance nucleation and growth. Validate stability via TEM and dynamic light scattering (DLS). Higher concentrations (>10 mM) may induce aggregation due to excessive ionic strength .

Advanced Research Questions

Q. How can TOAOH-derived carbonate salts be synthesized and characterized for initiating anionic ring-opening polymerization (AROP)?

Synthesize tetraoctylammonium carbonate [(TOA)₂CO₃] by bubbling CO₂ through methanolic TOAOH (20% w/w) at 0°C for 2 hours. Isolate via rotary evaporation and characterize using FTIR (CO₃²⁻ peak at 1450 cm⁻¹) and TGA (CO₂ release at 150–200°C). Use 0.5–2 mol% initiator for glycidyl azide polymerization, achieving poly(glycidyl azide) (PGA) with dispersity (Đ) <1.2 .

Q. What experimental strategies resolve contradictions in TOAOH’s efficiency across nanomaterial syntheses?

Discrepancies often arise from solvent polarity and trace halides. For metal nanoparticles (e.g., Au), pre-treat TOAOH with NaBH₄ to eliminate halide contaminants that disrupt nucleation kinetics. In polar solvents (e.g., methanol), reduce TOAOH concentration to <1 mM to avoid micelle formation. Cross-validate with XPS to confirm surface ligand composition .

Q. How does TOAOH enhance the sensitivity of nanocomposite-based CO₂ sensors, and what characterization methods are critical?

TOAOH improves ion mobility in Ormosil nanocomposites by creating hydrophilic channels. Incorporate 5–10 wt% TOAOH into a silica matrix via sol-gel synthesis and validate homogeneity through SEM-EDS. Calibrate sensor response using gas chromatography to correlate CO₂ concentration with electrical impedance changes .

Safety and Compliance

Q. What protocols ensure compliance with hazardous waste regulations when disposing of TOAOH-contaminated materials?

Neutralize TOAOH with acetic acid (pH 6–8) before disposal. For methanol-containing waste, segregate in halogen-resistant containers labeled "Flammable, Corrosive." Consult local regulations for incineration or chemical treatment requirements. Document disposal procedures via institutional EH&S protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraoctylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Tetraoctylammonium hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.